molecular formula C11H7I2NO3 B12664941 Iodobonil CAS No. 25671-45-8

Iodobonil

Cat. No.: B12664941
CAS No.: 25671-45-8
M. Wt: 454.99 g/mol
InChI Key: GGQDJKYTNRIKQS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Iodobonil involves several steps. One common method includes the reaction of 4-cyano-2,6-diiodophenol with allyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of 4-(allyloxycarbonyloxy)-3,5-diiodobenzonitrile

Chemical Reactions Analysis

Iodobonil undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed information on the products formed is limited.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the iodine atoms.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Iodobonil involves the inhibition of dihydropterate synthase, an enzyme crucial for the synthesis of folate in plants. This inhibition leads to a gradual yellowing (chlorosis) of the plant, ultimately resulting in its death . The molecular targets and pathways involved are specific to the folate biosynthesis pathway in plants.

Comparison with Similar Compounds

Iodobonil is similar to other nitrile herbicides, such as bromoxynil and ioxynil. its unique structure, featuring two iodine atoms, distinguishes it from these compounds. Bromoxynil and ioxynil also inhibit photosynthesis in plants but do so through different mechanisms and structural features .

Similar Compounds

  • Bromoxynil
  • Ioxynil

Properties

CAS No.

25671-45-8

Molecular Formula

C11H7I2NO3

Molecular Weight

454.99 g/mol

IUPAC Name

(4-cyano-2,6-diiodophenyl) prop-2-enyl carbonate

InChI

InChI=1S/C11H7I2NO3/c1-2-3-16-11(15)17-10-8(12)4-7(6-14)5-9(10)13/h2,4-5H,1,3H2

InChI Key

GGQDJKYTNRIKQS-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)OC1=C(C=C(C=C1I)C#N)I

Origin of Product

United States

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